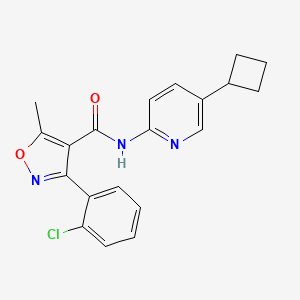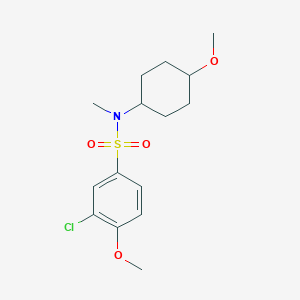![molecular formula C17H21N5 B6967259 1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6967259.png)
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia, while the pyrazole ring is often formed via the reaction of hydrazine with 1,3-diketones.
The final step involves the coupling of these intermediates. This can be achieved through a nucleophilic substitution reaction where the imidazole derivative reacts with the pyrazole derivative in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions and proteins, influencing their activity. This binding can modulate enzymatic reactions and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-methylimidazol-2-yl)ethanone
- 1-(1-methyl-3-phenylpyrazol-4-yl)methanol
- 1-(1-methylimidazol-2-yl)-N-phenylethanamine
Uniqueness
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
1-(1-methylimidazol-2-yl)-N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13(17-18-9-10-21(17)2)19-11-15-12-22(3)20-16(15)14-7-5-4-6-8-14/h4-10,12-13,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUONARJECTSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)NCC2=CN(N=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)

![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6967218.png)

![1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B6967224.png)
![[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate](/img/structure/B6967230.png)
![2-(2-Methoxypropylsulfanyl)-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6967231.png)
![N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6967239.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-[2,6-bis(hydroxymethyl)-4-methoxyphenoxy]ethanone](/img/structure/B6967241.png)
![N-(3-ethoxycyclobutyl)-3-[(4-ethoxyphenyl)sulfamoyl]-N-methylbenzamide](/img/structure/B6967242.png)
![N-(3-ethoxycyclobutyl)-4-methoxy-N-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B6967243.png)
![Methyl 5-[3-(2-methoxyphenyl)butanoylamino]pyridine-2-carboxylate](/img/structure/B6967245.png)
![Methyl 5-[[1-(3,3-dimethylbutanoyl)pyrrolidine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B6967253.png)
